5-(3-Bromobenzenesulfonyl)pentanoic acid
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Overview
Description
5-(3-Bromobenzenesulfonyl)pentanoic acid is an organic compound characterized by the presence of a bromobenzene sulfonyl group attached to a pentanoic acid chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzenesulfonyl)pentanoic acid typically involves the reaction of 3-bromobenzenesulfonyl chloride with pentanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl ester intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromobenzenesulfonyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromobenzenesulfonyl)pentanoic acid is used in various scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromobenzenesulfonyl)pentanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bromine atom in the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylselanyl)pentanoic acid
- 5-(Benzylselanyl)pentanoic acid
Comparison
5-(3-Bromobenzenesulfonyl)pentanoic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds like 5-(Phenylselanyl)pentanoic acid and 5-(Benzylselanyl)pentanoic acid, it exhibits different reactivity towards oxidants and nucleophiles, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C11H13BrO4S |
---|---|
Molecular Weight |
321.19 g/mol |
IUPAC Name |
5-(3-bromophenyl)sulfonylpentanoic acid |
InChI |
InChI=1S/C11H13BrO4S/c12-9-4-3-5-10(8-9)17(15,16)7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2,(H,13,14) |
InChI Key |
WVQBEERCPZTWHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCC(=O)O |
Origin of Product |
United States |
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